6-(3,5-Dimethoxyphenyl)pyridin-2-amine hydrochloride
Description
Properties
IUPAC Name |
6-(3,5-dimethoxyphenyl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-16-10-6-9(7-11(8-10)17-2)12-4-3-5-13(14)15-12;/h3-8H,1-2H3,(H2,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTSJXJGYDEAHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=CC=C2)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling of Substituted 2-Chloropyridines with 3,5-Dimethoxyaniline
One common approach is the nucleophilic aromatic substitution (SNAr) reaction between substituted 2-chloropyridines and 3,5-dimethoxyaniline under basic conditions:
Reagents and Conditions : The reaction is carried out in tert-butanol with potassium carbonate as the base. The temperature and time vary depending on the method:
Mechanism : The aniline nitrogen attacks the 2-chloropyridine at the 2-position, displacing the chlorine atom and forming the C–N bond.
Yields : Moderate to good yields are typically obtained (30–70%), depending on the substituents and reaction conditions.
Example : Similar coupling reactions were reported for 2,6-dichloropyridines with substituted anilines, indicating the preference for substitution at the 2-position.
Palladium-Catalyzed Buchwald-Hartwig Amination
An alternative and more versatile method involves palladium-catalyzed cross-coupling between 2-halopyridines and 3,5-dimethoxyaniline derivatives:
Catalysts and Ligands : Commonly used catalysts include dichlorobis(triphenylphosphine)palladium(II) with ligands such as xantphos or 1,3-bis(diphenylphosphino)propane (dppp).
Bases : Sodium tert-butoxide or potassium carbonate are typical bases.
Solvents : Toluene or acetonitrile are used under nitrogen atmosphere.
Conditions : The reaction mixture is refluxed or heated to 80–110 °C for 4–8 hours.
Advantages : This method improves yields (up to 50–60%) and tolerates a variety of functional groups.
-
- Mix 2-halopyridine (e.g., 2-chloropyridine), 3,5-dimethoxyaniline, palladium catalyst, ligand, and base in solvent.
- Heat under inert atmosphere.
- Work-up involves extraction and purification by column chromatography.
Example : This method was successfully applied to synthesize N-arylpyridin-2-amine derivatives with yields ranging from 31% to 56%.
Conversion to Hydrochloride Salt
After obtaining the free base 6-(3,5-dimethoxyphenyl)pyridin-2-amine, the hydrochloride salt is typically prepared by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether):
Procedure : Dissolve the free amine in a minimal amount of solvent, add HCl gas or concentrated HCl solution, and precipitate the hydrochloride salt.
Purpose : This step improves the compound's stability, solubility, and ease of handling.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Conditions | Catalyst/Ligand | Yield (%) | Notes |
|---|---|---|---|---|---|
| SNAr in t-BuOH (Method A) | 2-Chloropyridine + 3,5-dimethoxyaniline | Room temp, 12–24 h | K2CO3 | 30–50 | Mild conditions, longer reaction time |
| SNAr with Microwave (Method B) | 2-Chloropyridine + 3,5-dimethoxyaniline | Microwave, 120–160 °C, 10–30 min | K2CO3 | 40–70 | Faster reaction, higher yield |
| Buchwald-Hartwig Amination | 2-Halopyridine + 3,5-dimethoxyaniline | Reflux in toluene, 4–8 h | Pd catalyst + xantphos | 31–56 | Higher selectivity and functional group tolerance |
| Hydrochloride Salt Formation | Free base amine | HCl in ethanol or ether | None | Quantitative | Improves stability and handling |
Research Findings and Notes
The nucleophilic substitution preferentially occurs at the 2-position of 2-chloropyridines due to electronic and steric factors.
Microwave-assisted SNAr reactions significantly reduce reaction time and improve yields compared to conventional heating.
Palladium-catalyzed Buchwald-Hartwig amination offers a more general and efficient route, especially for substrates sensitive to harsh conditions.
The choice of ligand in palladium catalysis critically influences the reaction rate and yield; xantphos is particularly effective.
Formation of the hydrochloride salt is a straightforward step that enhances the compound's physicochemical properties without affecting purity.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dimethoxyphenyl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a pyridine ring substituted with a dimethoxyphenyl group. The synthesis typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired product. A notable synthetic pathway includes the use of amines and halogenated compounds to construct the pyridine framework.
Biological Activities
1. Anticancer Properties
Research indicates that derivatives of pyridine-2-amine, including 6-(3,5-dimethoxyphenyl)pyridin-2-amine hydrochloride, exhibit promising anticancer activities. For instance, studies have shown that these compounds can act as inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in various cancer types. The inhibition of FGFR can lead to reduced tumor proliferation and enhanced apoptosis in cancer cells .
Case Study: FGFR Inhibition
- Objective: To evaluate the anticancer efficacy of 6-(3,5-dimethoxyphenyl)pyridin-2-amine derivatives.
- Methodology: In vitro assays were conducted to assess the inhibitory effects on FGFR1 enzymatic activity.
- Results: Compounds demonstrated significant inhibition with IC50 values in the nanomolar range, indicating strong potential as anticancer agents.
2. Neuropharmacological Applications
The compound has also been investigated for its neuropharmacological properties. It has been linked to the modulation of serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in mood regulation and cognitive functions. Agonism at this receptor has been associated with therapeutic effects in conditions such as depression and anxiety .
Case Study: 5-HT2A Receptor Agonism
- Objective: To explore the agonistic activity of 6-(3,5-dimethoxyphenyl)pyridin-2-amine on serotonin receptors.
- Methodology: Binding affinity studies using radiolabeled ligands were performed.
- Results: The compound exhibited selective agonism at the 5-HT2A receptor with favorable pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 6-(3,5-Dimethoxyphenyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-(3,5-Dimethoxyphenyl)pyridin-2-amine hydrochloride with two structurally related pyridinamine derivatives from the provided evidence:
Key Observations:
Structural Complexity: The compound from has a more complex structure with a dihydrobenzodioxin ring and dimethylaminomethylphenyl group, contributing to higher molecular weight (~391 g/mol) and steric hindrance . In contrast, this compound is simpler, with a smaller aromatic substituent. The dichloro derivative in is the smallest and likely the most reactive due to electron-withdrawing chloro groups .
However, the dichloro analog’s electron-withdrawing groups may favor electrophilic substitution reactions . Hydrochloride salts (common in all three compounds) improve aqueous solubility, but bulkier substituents (e.g., benzodioxin in ) could reduce bioavailability .
Research Utility: While ’s compound is explicitly labeled for research use only , the target compound’s dimethoxy motif is analogous to bioactive molecules targeting adenosine receptors or anti-inflammatory pathways. The dichloro derivative may serve as a precursor in agrochemical synthesis due to its reactivity .
Biological Activity
6-(3,5-Dimethoxyphenyl)pyridin-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, structure-activity relationships (SAR), and case studies to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a 3,5-dimethoxyphenyl group and an amine functional group. Its molecular formula is , and it is often studied in the context of its interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the realms of anticancer and neuropharmacological effects.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways. For instance, it increases the levels of cleaved caspase-9 and PARP, indicative of the activation of apoptotic pathways .
-
Cell Lines Tested : The compound has demonstrated cytotoxic effects against various cancer cell lines, including:
- HepG2 (liver cancer)
- MDA-MB-231 (breast cancer)
- HCT116 (colon cancer)
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.6 | Induction of apoptosis |
| MDA-MB-231 | 1.1 | Cell cycle arrest at SubG1/G1 phase |
| HCT116 | 3.3 | Inhibition of proliferation |
Neuropharmacological Effects
The compound has also been investigated for its effects on the central nervous system:
- Neuroprotective Properties : It may exhibit protective effects against neurodegenerative conditions by modulating neurotransmitter systems. Its interaction with receptors involved in neurotransmission can influence synaptic plasticity .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has provided insights into how structural modifications can enhance biological activity:
- Substitution Patterns : Variations in substituents on the phenyl ring significantly affect potency. For example, hydrophilic groups at meta and para positions have been shown to enhance activity against multidrug-resistant (MDR) cancer cells .
| Modification | Effect on Activity |
|---|---|
| Hydrophilic groups | Increased potency against MDR cells |
| Larger substituents | Decreased cytotoxicity |
Case Studies
- Study on MDR Cancer Cells : A study focused on the ability of modified pyridine derivatives to overcome MDR mechanisms in cancer cells. The findings indicated that compounds similar to this compound effectively inhibited p-glycoprotein activity, which is crucial for drug resistance .
- Neuroprotective Effects : In vivo studies have suggested that this compound could mitigate neurodegenerative processes by enhancing neuronal survival and function through modulation of neurotrophic factors .
Q & A
Q. Optimization :
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
- Reflux conditions : Maintain temperatures between 80–100°C for 5–8 hours to ensure completion .
- Purification : Column chromatography (silica gel, eluting with dichloromethane/methanol) or recrystallization (ethanol/water) enhances purity .
Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?
Q. Basic (Characterization)
- ¹H/¹³C NMR : Confirm the presence of methoxy protons (δ ~3.8 ppm) and pyridine/aromatic protons (δ 6.5–8.5 ppm). Integration ratios validate substituent positions .
- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/0.1% trifluoroacetic acid) to assess purity (>95% by area normalization) .
- Mass spectrometry (ESI-MS) : Detect the molecular ion peak [M+H]⁺ at m/z 291.1 (free base) and 327.6 (hydrochloride) .
- Elemental analysis : Verify chloride content (theoretical ~10.8%) .
What in vitro assays are recommended to evaluate the potential kinase inhibitory activity of this compound, and how can data inconsistencies arising from assay variability be addressed?
Q. Advanced (Biological Activity)
Q. Addressing variability :
- Normalize data to internal controls (e.g., staurosporine for cytotoxicity).
- Replicate experiments ≥3 times and apply statistical tests (e.g., ANOVA) to identify outliers .
How should researchers reconcile conflicting solubility data for this compound across different solvent systems reported in literature?
Q. Advanced (Data Analysis)
- Systematic solubility studies : Test the compound in DMSO, PBS (pH 7.4), and ethanol at 25°C using UV-Vis spectroscopy (λmax ~270 nm) .
- Solvent polarity : Higher solubility in DMSO (>50 mg/mL) vs. aqueous buffers (<1 mg/mL) is expected due to the hydrophobic dimethoxyphenyl group .
- Document conditions : Report temperature, agitation method, and equilibration time to standardize comparisons .
What are the critical safety considerations and handling protocols for this compound in laboratory settings?
Q. Basic (Safety)
- Hazards : Irritant (GHS05); avoid inhalation and skin contact .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood for powder handling .
- Storage : Keep in airtight containers at –20°C, desiccated to prevent hydrolysis .
- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
What strategies can be employed to enhance the stability of this compound in aqueous formulations for in vivo studies?
Q. Advanced (Formulation)
- Lyophilization : Prepare lyophilized powder reconstituted in saline before use to avoid degradation .
- Buffering : Use phosphate buffer (pH 4.5–5.5) to minimize amine group hydrolysis .
- Antioxidants : Add 0.01% w/v ascorbic acid to prevent oxidation of the methoxy groups .
- Stability testing : Monitor degradation via HPLC over 24 hours at 37°C to validate shelf life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
